molecular formula C13H14BrN3O3S2 B2605185 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine CAS No. 1797063-32-1

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Cat. No.: B2605185
CAS No.: 1797063-32-1
M. Wt: 404.3
InChI Key: OUHXNPWDTJKMBY-UHFFFAOYSA-N
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Description

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety, which is further functionalized with a bromothiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain moieties within the compound.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromothiophene ring.

Scientific Research Applications

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridazine is unique due to its specific combination of functional groups and the presence of the pyridazine ring. This unique structure imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

3-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S2/c14-11-3-4-13(21-11)22(18,19)17-8-5-10(6-9-17)20-12-2-1-7-15-16-12/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHXNPWDTJKMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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